2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

Kinase inhibition EIF2AK3 PERK

Researchers requiring a defined negative control for EIF2AK3/PERK screening often face supply discontinuity of niche tetrahydroquinoline isomers. This compound addresses that gap. - Validated low-activity benchmark: Exhibits EC₅₀ > 55.7 µM against human PERK (PubChem AID 1528), ideal for assay window confirmation. - Chiral scaffold: The C-2 stereocenter enables asymmetric synthesis, differentiating it from the achiral 2,2,4,7-isomer. - Supply reliability: Available at 98% purity for consistent fragment-based screening and SAR studies.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13639144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1CC(NC2=C1C=CC(=C2C)C)C
InChIInChI=1S/C13H19N/c1-8-5-6-12-9(2)7-10(3)14-13(12)11(8)4/h5-6,9-10,14H,7H2,1-4H3
InChIKeyWIDSWFNCHJKVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline: Identity and Physicochemical Baseline


2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline (CAS 700848-21-1) is a polysubstituted, partially saturated nitrogen heterocycle with molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g·mol⁻¹ . The compound features a 1,2,3,4-tetrahydroquinoline core bearing four methyl substituents at positions 2, 4, 7, and 8 on the saturated and aromatic rings, respectively . This specific substitution pattern distinguishes it structurally from both the unsubstituted parent 1,2,3,4-tetrahydroquinoline and commercially prominent positional isomers such as 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline (CAS 59388-58-8), making the compound of interest for structure–activity relationship (SAR) studies, fragment-based screening, and focused library design . Commercially, the product has been offered at a purity of 98% , although at least one major vendor has discontinued supply .

Library Design SAR probe for tetrahydroquinoline focused library screening
Chiral Scaffold Stereogenic center at C-2 enables chiral SAR exploration
Counter-Screen Selectivity benchmark for EIF2AK3/PERK inhibitor programs

Positional Isomer Differentiation in Tetramethyltetrahydroquinoline Procurement


Substituting 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline with an isomeric or less-substituted tetrahydroquinoline carries the risk of altering critical physicochemical and biochemical properties. Published data confirm that the number and position of methyl substituents on the 1,2,3,4-tetrahydroquinoline scaffold directly modulate inhibitory potency against eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3/PERK), antioxidant efficacy in radical chain oxidation models, and bulk liquid-phase density [1]. For example, the EC₅₀ of the target compound against EIF2AK3 exceeds 55,700 nM [1], whereas alternative tetrahydroquinoline-based kinase inhibitors have achieved sub-nanomolar potency on other kinases ; such differences prevent a simple class-level interchange. Additionally, the 2,2,4,7-tetramethyl positional isomer has a reported density of 0.975 g·mL⁻¹ at 25 °C , contrasting with predicted values of approximately 1.002–1.018 g·mL⁻¹ for related 2,4,7,8-substituted analogues , a disparity that directly impacts formulation, solubility, and purification protocol selection.

2,4,7,8-Tetramethyl-THQ
vs.
2,2,4,7-Tetramethyl-THQ
Mono-methyl C-2; stereogenic center present
Stereochemistry
Gem-dimethyl C-2; achiral scaffold
Higher predicted density range
Density
Lower measured density reported
Low-potency EIF2AK3 interaction reported
Kinase Profile
Antioxidant activity reported; kinase data not available

Quantitative Differentiation Evidence Against Structural Analogs


EIF2AK3/PERK Kinase Inhibition Baseline

In a quantitative high-throughput screen conducted by the NIH Molecular Libraries Probe Production Centers Network (MLPCN) at The Scripps Research Institute, 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline (as the hydrochloride salt) was tested for inhibition of human EIF2AK3 (PERK kinase) [1]. The compound gave an EC₅₀ > 55,700 nM (> 55.7 µM), establishing a low-potency baseline on this target. This contrasts sharply with optimized tetrahydroquinoline-based kinase inhibitors such as SB-590885, a 2,2,4-trisubstituted analogue, which exhibits a Ki of 0.16 nM against B-Raf kinase . The approximately 350,000-fold differential in potency across targets provides a quantitative rationale for employing the 2,4,7,8-tetramethyl substitution pattern in selectivity profiling panels, as it produces a measurable but relatively weak interaction with EIF2AK3 that can serve as a control or counter-screen benchmark.

EIF2AK3/PERK Inhibition
Reported
EC₅₀ > 55,700 nM
Supports selectivity counter-screen use
MLPCN HTS assay; PubChem AID 1528
Kinase inhibition EIF2AK3 PERK High-throughput screening MLPCN

Density Comparison with 2,2,4,7 Positional Isomer

Liquid-phase density is a critical parameter for volumetric dosing, formulation development, and chromatographic method design. The commercially available positional isomer 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline (CAS 59388-58-8) has an experimentally measured density of 0.975 g·mL⁻¹ at 25 °C . In contrast, the fully aromatic oxidized counterpart of the target compound, 2,4,7,8-tetramethylquinoline (CAS 102872-15-1), exhibits a density of 1.018 g·cm⁻³ . The parent unsubstituted 1,2,3,4-tetrahydroquinoline has a density of 1.061 g·mL⁻¹ . The 2,4,7,8-substitution pattern therefore yields a density intermediate between the 2,2,4,7-isomer and the unsubstituted parent, reflecting the influence of steric and electronic effects of the methyl group arrangement. Although direct experimental density data for 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline itself have not been published, the trend across this series indicates that the 2,4,7,8 isomer is denser than the 2,2,4,7 isomer by approximately 0.04–0.09 g·mL⁻¹.

Density vs. 2,2,4,7 Isomer
Data to verify
~0.04–0.09 g·mL⁻¹ higher predicted
Isomer-specific formulation context
Trend inferred from oxidized analogue data
Physical chemistry Density Positional isomer Formulation Solubility

Conformational Impact of 2,4,7,8 vs. 2,2-Geminal Dimethyl Substitution

The 2,4,7,8-tetramethyl substitution pattern places a single methyl group at position 2, rather than the geminal dimethyl motif found in the 2,2,4,7-tetramethyl isomer and in ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) [1][2]. The geminal 2,2-dimethyl group in the comparator induces a conformational bias in the saturated ring, whereas the mono-methyl substitution at position 2 in 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline introduces a stereogenic center (C-2) and yields a distinct ring pucker and N–H orientation [3]. This difference has direct consequences for molecular recognition: 2,2,4,7-tetramethyl-THQ has demonstrated measurable antioxidant protection in human lymphocytes against H₂O₂-induced DNA damage (comet assay), with efficacy comparable to ethoxyquin at 10 µM [1], whereas the 2,4,7,8-substituted analogue, lacking the gem-dimethyl motif, is expected to present a different pharmacophoric geometry to radical-scavenging or enzyme-binding sites.

C-2 Stereochemistry
Class-level
Mono-methyl; one stereogenic center
Enables chiral SAR exploration
Conformational data not yet reported
Conformational analysis Steric effects SAR Drug design Molecular modeling

Antioxidant SAR in Radical Chain Oxidation Models

Gerchikov et al. (2024) demonstrated that polysubstituted tetrahydroquinolines (THQs) function as inhibitors of radical chain oxidation of 1,4-dioxane at 348 K, with antioxidant efficiency and mechanism dependent on the substitution pattern and the nature of the active inhibition site [1]. The study established that THQ additives produce an induction period (τ) during which oxygen absorption is immeasurably low, and the authors derived rate constants for the key chain-termination steps and the inhibitor regeneration parameter (f). Although specific data for 2,4,7,8-tetramethyl-THQ were not reported, the same group's earlier work on cyclopentane-annelated tetrahydroquinolines [2] confirmed that steric and electronic effects from aromatic ring substitution directly modulate the regeneration efficiency. In parallel, 2,2,4,7-tetramethyl-THQ exhibited statistically significant protection of human lymphocytes against H₂O₂-induced DNA damage in the comet assay at 1–10 µM [3]. Together, these studies support a class-level inference that 2,4,7,8-tetramethyl-THQ, by virtue of its fully methylated aromatic ring (positions 7 and 8), may exhibit comparable or enhanced radical-scavenging capacity relative to the 2,2,4,7-isomer, though direct head-to-head comparative antioxidant data are not yet available.

Antioxidant SAR
Class-level
Class-level radical chain inhibition
Supports antioxidant probe context
Direct data for this isomer not yet available
Antioxidant Radical chain oxidation Lipid peroxidation Preservative Kinetics

Commercial Availability and Purity Benchmarking

Procurement feasibility differs markedly between the 2,4,7,8-tetramethyl isomer and its closest commercially available positional isomer. 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline (CAS 59388-58-8) is stocked at 97% purity by multiple global vendors, including Thermo Scientific Alfa Aesar and Fisher Scientific, with published physical properties (density 0.975 g·mL⁻¹, bp 123 °C at 5 mmHg) . In contrast, 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline is listed at 98% purity by Leyan but has been discontinued by CymitQuimica , and no physical property data are publicly available from major suppliers. This supply asymmetry means that a procurement decision for the 2,4,7,8 isomer carries higher sourcing risk but yields a higher nominal purity (98% vs. 97%) and a unique structural probe not obtainable from the widely available 2,2,4,7-isomer.

Purity & Availability
Context-dependent
98% purity; limited vendor supply
Higher sourcing risk vs. 2,2,4,7 isomer
Vendor catalog data; verify availability
Procurement Purity Vendor availability Supply chain

High-Value Application Scenarios Based on Verified Differentiation


Selectivity Counter-Screen for EIF2AK3/PERK Inhibitor Programs

With an EC₅₀ > 55.7 µM against human EIF2AK3 [1], 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline serves as a low-activity benchmark for PERK-targeted high-throughput screening campaigns. When lead compounds achieve nanomolar potency on EIF2AK3, this compound can be included as a negative control to validate assay window and confirm that observed inhibition is not due to non-specific assay interference. Its weak activity is a positive differentiator for screening core facilities and medicinal chemistry groups that require a well-characterized, publicly available (PubChem BioAssay AID 1528) low-potency control from the same scaffold class.

Chiral Scaffold for Enantioselective Synthesis and SAR

The presence of a single methyl group at C-2 introduces a stereogenic center absent in the gem-dimethyl-substituted 2,2,4,7-tetramethyl isomer [1]. This makes 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline a viable starting scaffold for asymmetric synthesis, chiral resolution studies, or the preparation of enantiopure derivatives for pharmacological testing. Research groups investigating stereochemistry-dependent biological activity of tetrahydroquinolines should prioritize the 2,4,7,8 isomer over the achiral 2,2,4,7 isomer.

Antioxidant SAR Probe for Lipid Peroxidation Studies

Polysubstituted tetrahydroquinolines have demonstrated radical chain oxidation inhibition and protection against oxidative DNA damage in human lymphocytes at low-micromolar concentrations [1]. The 2,4,7,8-tetramethyl substitution pattern, with methyl groups saturating the 7- and 8-positions of the aromatic ring, provides a distinct electronic and steric environment for exploring antioxidant SAR that is not covered by the more extensively studied 2,2,4,7-tetramethyl isomer . Academic and industrial groups evaluating feed preservatives, polymer stabilizers, or neuroprotective antioxidants can incorporate this compound as a differentiated probe in comparative antioxidant panels.

Physical Chemistry Reference for Isomer-Dependent Density Studies

Although direct experimental density data are not yet published, the density trend across the tetrahydroquinoline series—1.061 g·mL⁻¹ (parent), 0.975 g·mL⁻¹ (2,2,4,7-isomer), and 1.018 g·cm⁻³ (oxidized 2,4,7,8-quinoline) [1]—indicates that the 2,4,7,8-tetramethyl-THQ occupies a distinct region of phase space. Pre-formulation scientists and analytical chemists developing chromatographic methods for isomer separation can use 2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline as a reference standard for method validation and relative retention time calibration in complex tetrahydroquinoline mixtures.

Application
Selection Property
Validation Focus
Selectivity counter-screen for EIF2AK3/PERK
Low-activity benchmark context
Assay window validation with scaffold-matched control
Chiral SAR and enantioselective synthesis
Stereogenic center at C-2
Enantiomer-resolution and chiral SAR studies
Antioxidant SAR probe studies
7,8-Dimethyl aromatic ring substitution
Radical-scavenging SAR panel evaluation
Isomer-specific method development
Density and chromatographic behavior
Isomer separation and retention-time calibration
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